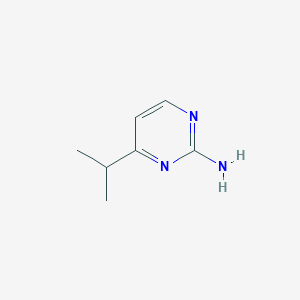

4-Isopropylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRNZAITOUMSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562457 | |

| Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-70-7 | |

| Record name | 4-(1-Methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5782-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylpyrimidin-2-amine: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of the Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. As a privileged structure, its derivatives are integral to the building blocks of DNA and RNA, and they feature prominently in a wide array of pharmaceuticals, including antiviral, anticancer, and antibacterial agents.[1] Within this vast chemical family, 4-Isopropylpyrimidin-2-amine emerges as a compound of significant interest. Its specific substitution pattern—an isopropyl group at the 4-position and an amine at the 2-position—offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a valuable synthon for creating complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental chemical properties of this compound is essential for its effective utilization in research and development. While experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and established chemical principles.

| Property | Value (Predicted/Analog-Based) | Source/Basis |

| IUPAC Name | 6-isopropylpyrimidin-4-amine | PubChem CID: 21050418[2] |

| Molecular Formula | C₇H₁₁N₃ | PubChem CID: 21050418[2] |

| Molecular Weight | 137.18 g/mol | PubChem CID: 21050418[2] |

| Appearance | White to off-white solid | Analogy to similar 2-aminopyrimidines |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and chloroform; slightly soluble in water. | General solubility of aminopyrimidines |

| pKa (of conjugate acid) | ~3.5 - 4.5 | Estimated based on 2-aminopyrimidine |

Synthesis of this compound: A Mechanistic Approach

The most established and versatile method for the synthesis of 2-aminopyrimidines is the condensation reaction between a β-dicarbonyl compound and guanidine.[3][4] This reaction, often referred to as a variant of the Biginelli reaction, provides a direct and efficient route to the pyrimidine core.

Causality Behind Experimental Choices

The selection of the appropriate β-diketone is paramount for the successful synthesis of the target molecule. For this compound, the required precursor is 4-methyl-2,4-pentanedione (also known as isobutyrylacetone). The reaction proceeds via a series of condensation and cyclization steps, driven by the nucleophilicity of the guanidine nitrogens and the electrophilicity of the dicarbonyl carbons. The use of a base, such as sodium ethoxide or sodium hydroxide, is crucial to deprotonate the guanidinium salt (commercially available as guanidine hydrochloride or carbonate) to the free guanidine base, which is the active nucleophile. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve the reactants and facilitate the reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

4-Methyl-2,4-pentanedione

-

Absolute ethanol

-

Diethyl ether

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Preparation of the Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add guanidine hydrochloride portion-wise with stirring. A white precipitate of sodium chloride will form. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the free guanidine base.

-

Condensation Reaction: To the stirred suspension of guanidine in ethanol, add 4-methyl-2,4-pentanedione dropwise at room temperature.

-

Reflux and Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure to yield a crude solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected NMR spectral data can be compared with those of analogous compounds, such as 2-Amino-5-isopropylpyrimidine-4,6-diol.[5]

Visualizing the Synthesis Workflow

Caption: Interaction of a this compound-based inhibitor with a kinase active site.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons on the pyrimidine ring, and a broad singlet for the amino protons. For the analogous 2-Amino-5-isopropylpyrimidine-4,6-diol, the isopropyl methine proton appears as a septet at δ 2.96 ppm, and the methyl protons as a doublet at δ 1.08 ppm. [5] * ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the isopropyl group. In 2-Amino-5-isopropylpyrimidine-4,6-diol, the isopropyl methine carbon is observed at δ 22.94 ppm, and the methyl carbons at δ 20.96 ppm. [5]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 138.1.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹).

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For the related compound 6-(Propan-2-yl)pyrimidin-4-amine, GHS hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2]

Conclusion

This compound represents a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis via the well-established condensation of a β-diketone with guanidine is both efficient and scalable. The unique combination of a hydrogen-bonding 2-amino group and a lipophilic 4-isopropyl substituent makes it an attractive scaffold for the design of targeted therapeutics, most notably kinase inhibitors. This in-depth technical guide provides the necessary foundational knowledge for researchers and scientists to confidently synthesize, characterize, and utilize this versatile chemical entity in their future research endeavors.

References

- Drewry, D. H., et al. (2022). The 2-aminopyrimidine scaffold in kinase inhibitor design. Journal of Medicinal Chemistry.

- Kappe, C. O., et al. (2018).

- Zhang, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.

- PubChem. (n.d.). 4-Chloro-N-isopropylpyrimidin-2-amine. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate.

- MDPI. (2016). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides.

- NIH. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry.

- Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.

- MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- NIH. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie.

- PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Chloro-N-isopropyl-4-pyrimidinamine. National Center for Biotechnology Information.

- NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports.

- PubChem. (n.d.). 6-(Propan-2-yl)pyrimidin-4-amine. National Center for Biotechnology Information.

- Chegg. (2014). Reaction mechanism needed for reacting Guanidine Carbonate with 2,4-pentanedione using NaOAc to give the product 2-amino-4,6-dimethylpyrimidine.

- MDPI. (2018). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. Molecules.

- Arkat USA. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC.

- PubMed. (2007). Guanidine chemistry. Chemical Record.

- ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Chemistry of Heterocyclic Compounds.

- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- PubMed. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.

- Google Patents. (1996). Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

- Google Patents. (1995). Process for producing isopropyl amine.

- SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Solved What other product is formed in the course of the | Chegg.com [chegg.com]

- 2. 6-(Propan-2-yl)pyrimidin-4-amine | C7H11N3 | CID 21050418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

4-Isopropylpyrimidin-2-amine: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical overview of 4-isopropylpyrimidin-2-amine, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to explore the causality behind its synthesis, its strategic importance in modern pharmacology—particularly in kinase inhibition—and the analytical methodologies required for its definitive characterization.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine featuring an isopropyl group at the C4 position and an amine group at the C2 position. The 2-aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases.

While a dedicated CAS number for the unsubstituted this compound is not commonly listed in commercial or regulatory databases—suggesting it is primarily synthesized as a transient intermediate for further elaboration—its derivatives are well-documented. For instance, the related chlorinated intermediate, 4-Chloro-N-isopropylpyrimidin-2-amine , has the CAS number 71406-60-5 .[1]

The structural and predicted physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | - |

| Molecular Weight | 137.18 g/mol | - |

| Appearance | Predicted: Off-white to pale yellow solid | General observation for aminopyrimidines |

| XLogP3 (Predicted) | ~1.5 | Extrapolated from related structures |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from N1, N3, and -NH₂) | Calculated |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Calculated |

Synthesis and Mechanistic Considerations

The construction of the this compound core is most effectively achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The primary strategy involves the cyclization of a β-dicarbonyl equivalent with guanidine.[2][3]

Recommended Synthetic Protocol

A robust and logical three-step synthesis starting from diethyl isopropylmalonate is presented below. This approach first builds a stable dihydroxy-pyrimidine intermediate, which is then activated by chlorination before a final reduction step.

Step 1: Synthesis of 2-Amino-5-isopropylpyrimidine-4,6-diol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq.) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq.). Stir for 20 minutes to allow for the formation of free guanidine.

-

Condensation: Add diethyl isopropylmalonate (1.0 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize with concentrated HCl to pH ~7, which will precipitate the product. Filter the white solid, wash with cold water and then diethyl ether, and dry under vacuum to yield 2-Amino-5-isopropylpyrimidine-4,6-diol.[4]

Causality: The use of a strong base like sodium ethoxide is critical to deprotonate the guanidine and the active methylene of the malonic ester, facilitating the nucleophilic attack and subsequent cyclization to form the stable pyrimidine ring.

Step 2: Synthesis of 2-Amino-4,6-dichloro-5-isopropylpyrimidine

-

Reaction Setup: In a fume hood, suspend the 2-Amino-5-isopropylpyrimidine-4,6-diol (1.0 eq.) in phosphorus oxychloride (POCl₃, ~5-10 eq.).

-

Catalysis: Add a catalytic amount of N,N-dimethylaniline or triethylamine (0.1 eq.).

-

Reflux: Heat the mixture to reflux for 3-4 hours. The reaction should become a clear solution.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) to pH ~8. Filter the precipitate, wash thoroughly with water, and dry.[4]

Causality: POCl₃ serves as both the reagent and solvent, effectively converting the hydroxyl groups (in their tautomeric keto form) into excellent leaving groups (chlorophosphates), which are then displaced by chloride ions to yield the dichlorinated product.

Step 3: Synthesis of this compound (Dechlorination)

-

Reaction Setup: Dissolve the 2-Amino-4,6-dichloro-5-isopropylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the final product, this compound.

Causality: Catalytic hydrogenation is a classic and clean method for the reductive cleavage of carbon-halogen bonds. The palladium surface activates the hydrogen, allowing it to replace the chlorine atoms on the pyrimidine ring.

Synthesis Workflow Diagram

Caption: Three-step synthesis of this compound.

Application in Drug Discovery: A Privileged Kinase Hinge-Binder

The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design. Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and binding to the highly conserved hinge region of the kinase active site. The C4 position, occupied here by an isopropyl group, points out towards the solvent-exposed region, providing a vector for building selectivity and improving pharmacokinetic properties.

Role as a Core Scaffold

Derivatives of this compound have been investigated as inhibitors of several critical cancer-related kinases:

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. The 2-aminopyrimidine core is central to numerous CDK inhibitors.[2]

-

Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target for inducing mitotic catastrophe in cancer cells. Aminopyrimidine-based compounds have shown high potency against PLK4.

-

KRAS G12C Pathway: While not a direct kinase, the signaling pathway downstream of the oncogenic KRAS G12C mutant is rich in kinase targets. Intermediates like 2-isopropyl-4-methylpyridin-3-amine (a close structural relative) are vital for synthesizing covalent KRAS G12C inhibitors, highlighting the utility of the isopropyl-amino-heterocycle motif in this high-impact area of oncology.[5]

Biological Activity of Related Pyrimidine Derivatives

| Compound Class | Target/Activity | IC₅₀ / Potency | Reference |

| 2-Amino-4-aryl-pyrimidine | Anticancer (MCF-7 Breast Cancer) | 0.48 µM | [6] |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production Inhibition | 2 µM | [4] |

| 2-Amino-4-chloro-pyrimidine derivatives | Anticancer (HCT116 Colon Cancer) | EC₅₀ = 89.24 µM | [7] |

| 2-Aminopyrimidine derivatives | β-Glucuronidase Inhibition | IC₅₀ = 2.8 µM | [8] |

Conceptual Signaling Pathway: CDK Regulation of the Cell Cycle

Caption: Inhibition of CDK4/6 and CDK2 by 2-aminopyrimidine scaffolds arrests the cell cycle.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is critical. The following data are predicted based on spectroscopic principles and data from closely related analogs, such as 2-amino-5-isopropylpyrimidine-4,6-diol.[4]

| Technique | Expected Observations |

| ¹H NMR | δ ~6.5-8.0 ppm: Two doublets for the pyrimidine ring protons (H5 and H6).δ ~5.0-5.5 ppm: A broad singlet for the -NH₂ protons (exchangeable with D₂O).δ ~2.8-3.2 ppm: A septet for the isopropyl -CH proton.δ ~1.2-1.4 ppm: A doublet for the two isopropyl -CH₃ groups (6H). |

| ¹³C NMR | δ ~163 ppm: C2 (attached to -NH₂).δ ~160 ppm: C4 (attached to isopropyl).δ ~158 ppm: C6.δ ~110 ppm: C5.δ ~35 ppm: Isopropyl -CH.δ ~22 ppm: Isopropyl -CH₃. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (asymmetric and symmetric) for the primary amine.~1640 cm⁻¹: N-H scissoring (bending) vibration.~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.2850-3000 cm⁻¹: C-H stretching of the isopropyl group. |

| Mass Spectrometry (EI) | M⁺ at m/z = 137: The molecular ion peak. Due to the odd number of nitrogen atoms, this peak will have an odd mass ("Nitrogen Rule").[M-15]⁺ at m/z = 122: A prominent fragment corresponding to the loss of a methyl radical (•CH₃) from the isopropyl group, forming a stable secondary carbocation. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it with the care afforded to related aminopyrimidines and alkylamines. The following guidelines are based on SDS for 2-aminopyrimidine and isopropylamine.[9][10]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapors, or mists. Avoid contact with skin, eyes, and clothing. Ground all equipment to prevent static discharge. |

| First Aid (Exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids. |

| Fire Fighting | Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam. |

Conclusion

This compound represents a valuable and versatile chemical scaffold for modern drug discovery. Its straightforward synthesis from common starting materials and its proven ability to serve as a core for potent kinase inhibitors make it a compound of high strategic importance. Researchers and drug development professionals who master its synthesis and understand its role in molecular recognition will be well-equipped to design the next generation of targeted therapeutics, particularly in the field of oncology. This guide provides the foundational technical knowledge to facilitate that endeavor.

References

A complete list of all sources cited within this technical guide is provided below for verification and further reading.

- Significance and Biological Importance of Pyrimidine in the Microbial World. (2016). PMC.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2013). NIH.

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2014). RSC Publishing.

- Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2013). MDPI.

- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021). Eureka | Patsnap.

- 4-Chloro-N-isopropylpyrimidin-2-amine. (n.d.). PubChem.

- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate.

- N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. (n.d.). PubChem.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2017). MDPI.

- Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate. (n.d.). Pharmaffiliates.

- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.

- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.

- The Role of 2-Isopropyl-4-methylpyridin-3-amine in Cancer Drug Development. (n.d.). -.

- N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2-Aminopyrimidine. (n.d.). PubChem - NIH.

- 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry.

Sources

- 1. 4-Chloro-N-isopropylpyrimidin-2-amine | C7H10ClN3 | CID 20284973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1698293-93-4|2-Isopropyl-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 6. 4-Isopropylpyridine (696-30-0) 1H NMR spectrum [chemicalbook.com]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Isopropylpyrimidin-2-amine

Abstract: The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and structural properties. This guide provides a comprehensive technical overview of the principal synthesis pathway for 4-isopropylpyrimidin-2-amine, a key intermediate for more complex molecular architectures. We will delve into the mechanistic underpinnings of the cyclocondensation strategy, provide a detailed and validated experimental protocol, and discuss the critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of substituted 2-aminopyrimidines.

Core Synthesis Strategy: A Retrosynthetic Analysis

The most logical and industrially scalable approach to constructing the this compound core is through a cyclocondensation reaction. This strategy relies on the formation of the heterocyclic ring from acyclic precursors in a single, efficient step.

Retrosynthetic analysis reveals a primary disconnection across the C4-N3 and C6-N1 bonds. This approach simplifies the target molecule into two readily accessible synthons: guanidine (providing the N1-C2-N3 fragment) and a 1,3-dielectrophile containing the isopropyl moiety (providing the C4-C5-C6 fragment). The most common and practical precursor for the latter is an isopropyl-substituted β-ketoester, such as ethyl 3-oxo-4-methylpentanoate (also known as ethyl isopropylacetoacetate).

Caption: Retrosynthetic disconnection of this compound.

The Principal Pathway: Pinner-Type Cyclocondensation

The condensation of guanidine with a β-dicarbonyl compound is a classic and robust method for pyrimidine synthesis, often referred to as a Pinner synthesis. This reaction is typically performed under basic conditions, which serve to deprotonate the guanidine salt to its nucleophilic free base form.

Reaction Mechanism and Rationale

The reaction proceeds through a stepwise addition-cyclization-dehydration sequence.

-

Generation of Nucleophile: Guanidine is commonly supplied as a hydrochloride or carbonate salt for stability. A strong base, typically an alkoxide like sodium ethoxide, is required to generate the highly nucleophilic guanidine free base in situ. The choice of alkoxide should match the reaction solvent to prevent transesterification of the ketoester.

-

Nucleophilic Attack: The guanidine free base attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a carbinolamine intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs from the second amino group of the guanidine moiety onto the ester carbonyl.

-

Dehydration & Tautomerization: The resulting cyclic intermediate readily eliminates two molecules of water (or one water and one ethanol) to form the stable, aromatic pyrimidine ring.

This pathway is highly efficient because the formation of the thermodynamically stable aromatic ring provides a strong driving force for the reaction.

Caption: Mechanistic workflow for the cyclocondensation synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on established methodologies for 2-aminopyrimidine synthesis.[1][2] The causality for each step is explained to ensure reproducibility and understanding.

Safety Precaution: This procedure involves flammable solvents and strong bases. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Table 1: Reagents and Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| Guanidine Hydrochloride | 95.53 | 10.5 g | 0.11 | 1.1 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 | 1.1 |

| Ethyl 3-oxo-4-methylpentanoate | 158.20 | 15.8 g | 0.10 | 1.0 |

| Anhydrous Ethanol | 46.07 | 200 mL | - | - |

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture from quenching the base.

-

Base and Guanidine Preparation: Charge the flask with 150 mL of anhydrous ethanol. Under a gentle stream of nitrogen, add the sodium ethoxide (7.5 g, 0.11 mol). Stir the mixture until the base is fully dissolved.

-

Causality: Anhydrous conditions are critical. Water will react with sodium ethoxide, reducing its efficacy and potentially leading to undesired side reactions.[2] Using ethanol as the solvent prevents transesterification.

-

-

Guanidine Free Base Formation: To the stirred solution, add guanidine hydrochloride (10.5 g, 0.11 mol) portion-wise. A fine precipitate of sodium chloride will form immediately. Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Ketoester: Dissolve ethyl 3-oxo-4-methylpentanoate (15.8 g, 0.10 mol) in 50 mL of anhydrous ethanol. Add this solution dropwise to the guanidine suspension over 15-20 minutes.

-

Causality: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature and prevents solvent loss.

-

-

Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the precipitated sodium chloride by vacuum filtration, washing the filter cake with a small amount of cold ethanol. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil. d. Resuspend the crude product in 100 mL of cold deionized water and stir for 30 minutes. This will dissolve any remaining inorganic salts. e. Collect the solid product by vacuum filtration. Wash the cake with two portions of cold water (2x 25 mL).

-

Causality: The aqueous wash removes highly polar impurities and residual salts. This compound has limited solubility in cold water, allowing for its isolation.

-

-

Purification: a. Dry the crude product in a vacuum oven at 40-50 °C. b. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

Table 2: Expected Results and Characterization

| Parameter | Expected Outcome |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 70-85% |

| Purity (by HPLC) | >98% (after recrystallization) |

| ¹H NMR (CDCl₃, δ) | Signals corresponding to isopropyl (doublet, septet), pyrimidine ring protons, and amine protons (broad singlet). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z corresponding to C₇H₁₂N₃ |

Trustworthiness and Validation

The described protocol is a self-validating system because its foundation lies in the well-documented and highly reliable Pinner synthesis for pyrimidines.[1] The stoichiometry ensures a slight excess of the guanidine nucleophile to drive the reaction to completion against the limiting electrophile (the ketoester). The work-up procedure is designed to systematically remove by-products: NaCl is removed by initial filtration, and water-soluble impurities are removed during the aqueous wash. The final recrystallization step serves as a rigorous purification method, yielding a product whose identity and purity can be unequivocally confirmed by standard analytical techniques (NMR, MS, HPLC).

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of guanidine with ethyl 3-oxo-4-methylpentanoate. This guide provides a robust and detailed framework for this transformation, emphasizing the mechanistic rationale behind each experimental step. By carefully controlling reaction parameters, particularly the exclusion of moisture and the use of an appropriate base, researchers can reliably produce this valuable chemical intermediate in high yield and purity, enabling further research and development in medicinal chemistry and related fields.

References

- Livant, P., et al. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.

- Anonymous. Condensation of Mandelic acid ester with Guanidine. Sciencemadness.org.

- Anonymous. Converting Guanidine-HCl to Guanidine Acetate? Reddit.

Sources

4-Isopropylpyrimidin-2-amine IUPAC name

An In-depth Technical Guide to 4-(propan-2-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 4-(propan-2-yl)pyrimidin-2-amine, a heterocyclic compound belonging to the highly significant class of pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This document delineates the precise chemical identity of 4-(propan-2-yl)pyrimidin-2-amine, including its IUPAC nomenclature and structural properties. We present a detailed, plausible synthetic pathway, complete with a step-by-step experimental protocol and mechanistic insights. Furthermore, this guide outlines robust methodologies for the analytical characterization and quality control of the compound. The narrative synthesizes the vast therapeutic potential of aminopyrimidines, discussing their established roles as kinase inhibitors and other pharmacologically active agents, and contextualizes the potential structure-activity relationships conferred by the 4-isopropyl substitution. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives in drug discovery.

Chemical Identity and Properties

The foundational step in the study of any chemical entity is the unambiguous confirmation of its structure and properties. The subject of this guide is commonly referred to as 4-isopropylpyrimidin-2-amine; however, for scientific rigor, the correct nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-(propan-2-yl)pyrimidin-2-amine .

Chemical Structure

The molecule consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is substituted with an amine (-NH₂) group at the C2 position and an isopropyl group (-CH(CH₃)₂) at the C4 position.

Caption: IUPAC structure of 4-(propan-2-yl)pyrimidin-2-amine.

Physicochemical Properties

A summary of the key computed and estimated physicochemical properties is provided below. These parameters are critical for predicting the compound's behavior in biological systems, including solubility, permeability, and metabolic stability.

| Property | Value | Source |

| IUPAC Name | 4-(propan-2-yl)pyrimidin-2-amine | - |

| Molecular Formula | C₇H₁₁N₃ | - |

| Molecular Weight | 137.18 g/mol | Computed |

| LogP (octanol/water) | 1.2 ± 0.3 | Estimated |

| Topological Polar Surface Area | 51.8 Ų | Computed |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Computed |

| Hydrogen Bond Acceptors | 3 (the ring nitrogens and the exocyclic nitrogen) | Computed |

| Appearance | White to off-white solid | Predicted |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[3][4] The most common and robust method involves the condensation of a 1,3-dielectrophile with an amidine-containing compound. For the synthesis of 4-(propan-2-yl)pyrimidin-2-amine, a logical approach is the reaction of guanidine with a β-ketoaldehyde or its synthetic equivalent that bears an isopropyl group.

Retrosynthetic Analysis & Proposed Pathway

A plausible synthetic route starts from 4-methyl-3-oxopentanal or a protected precursor. The condensation with guanidine hydrochloride under basic conditions yields the target 2-aminopyrimidine ring system. The choice of a base, such as sodium ethoxide, is critical as it serves to deprotonate the guanidine hydrochloride in situ to the reactive free guanidine base and to catalyze the condensation-cyclization cascade.

Caption: General workflow for the synthesis of 4-(propan-2-yl)pyrimidin-2-amine.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the laboratory-scale synthesis of the title compound.

Reagents and Equipment:

-

4-Methyl-3-oxopentanal (1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous ethanol followed by sodium ethoxide. Stir until the base is fully dissolved.

-

Addition of Guanidine: Add guanidine hydrochloride to the solution and stir for 30 minutes at room temperature. This allows for the formation of the free guanidine base.

-

Substrate Addition: Add 4-methyl-3-oxopentanal dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: After completion, cool the mixture to room temperature and carefully neutralize with a dilute aqueous acid (e.g., 1M HCl). Reduce the solvent volume in vacuo.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final product.

Causality: The use of a slight excess of guanidine hydrochloride ensures the complete consumption of the limiting ketoaldehyde. A twofold excess of base is required to both neutralize the guanidine hydrochloride and catalyze the reaction. Ethanol is an excellent solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the isopropyl and pyrimidine ring protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula and structural components.[5]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as N-H stretches from the amine group and C=N/C=C stretches from the aromatic ring.

Predicted Spectroscopic Data

The following table summarizes the expected data for 4-(propan-2-yl)pyrimidin-2-amine based on known values for similar structures.[6][7]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃ )₂), ~3.0 (sept, 1H, -CH (CH₃)₂), ~5.0 (br s, 2H, -NH₂ ), ~6.5 (d, 1H, H-5), ~8.2 (d, 1H, H-6) |

| ¹³C NMR | δ (ppm): ~22 (2C, -CH(C H₃)₂), ~35 (1C, -C H(CH₃)₂), ~110 (C-5), ~158 (C-6), ~162 (C-2), ~168 (C-4) |

| MS (EI) | [M]⁺ at m/z = 137. Key fragments at m/z = 122 ([M-CH₃]⁺), 95. |

Biological Significance and Applications in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs.[8][9] Derivatives of 2-aminopyrimidine, in particular, are frequently explored for their therapeutic potential.

Established Activities of 2-Aminopyrimidines

-

Anticancer Agents: Many 2-aminopyrimidine derivatives function as potent kinase inhibitors by competing with ATP for the enzyme's active site.[1] Their planar structure mimics the adenine ring of ATP. They have been developed as inhibitors for targets like EGFR, FAK, and PLK4.[1][10]

-

Anti-inflammatory Agents: Certain derivatives have shown promise as antagonists for histamine receptors, such as H₄R, indicating potential applications in treating inflammatory conditions and pain.[11]

-

Antimicrobial Agents: The pyrimidine core is also found in various antibacterial and antifungal drugs.[3]

Structure-Activity Relationship (SAR) Insights

The isopropyl group at the C4 position is a key lipophilic moiety. In the context of kinase inhibition, this group would likely be oriented towards a hydrophobic pocket within the enzyme's active site. Its size and shape can significantly influence binding affinity and selectivity for the target kinase over other kinases, which is a critical factor in developing safe and effective drugs.

Caption: Mechanism of competitive kinase inhibition by a pyrimidine derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of 4-(propan-2-yl)pyrimidin-2-amine, a standard MTT assay can be performed to measure its effect on the viability of cancer cell lines.[12]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

4-(propan-2-yl)pyrimidin-2-amine stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

4-(propan-2-yl)pyrimidin-2-amine is a structurally significant member of the 2-aminopyrimidine class of compounds. Its synthesis is achievable through established chemical methodologies, and its structure can be rigorously confirmed using standard analytical techniques. Based on the extensive history of its chemical class in drug discovery, this compound represents a valuable scaffold for further investigation. Its potential as a kinase inhibitor or modulator of other biological targets warrants exploration through systematic biological screening and SAR studies. This guide provides the necessary foundational knowledge for researchers to undertake such an investigation.

References

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers. BenchChem.

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

- 2-Aminopyrimidine. PubChem.

- 2-Methylpyrimidin-4-amine. PubChem.

- mass spectrum of propan-2-amine. Doc Brown's Chemistry.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of 4-Isopropylpyrimidin-2-amine Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-isopropylpyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of its derivatives and analogs. By elucidating the underlying principles of their design and mechanism of action, this document serves as a critical resource for researchers engaged in the discovery and development of novel pharmaceuticals based on this versatile chemical framework.

Introduction: The Strategic Value of the this compound Core

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives have been extensively explored in drug discovery, leading to a wide array of approved drugs.[1] Within this chemical class, the 2-aminopyrimidine moiety has emerged as a particularly effective "hinge-binding" motif for kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the backbone of the kinase hinge region, a critical feature for ATP-competitive inhibition. The strategic incorporation of an isopropyl group at the 4- or 6-position of the pyrimidine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can modulate its binding affinity, selectivity, and pharmacokinetic properties.[2] This guide will delve into the technical nuances of leveraging the this compound scaffold for the rational design of potent and selective kinase inhibitors.

Synthetic Strategies: Assembling the Core and its Analogs

The efficient and versatile synthesis of this compound derivatives is paramount for extensive SAR studies. The most common and adaptable approach involves a multi-step sequence starting from readily available precursors.

Synthesis of the Key Intermediate: 4-Chloro-6-isopropylpyrimidin-2-amine

A pivotal intermediate for the synthesis of a diverse library of analogs is 4-chloro-6-isopropylpyrimidin-2-amine.[2] Its synthesis is typically achieved through a robust and scalable three-step process:

-

Cyclization: The initial formation of the pyrimidine ring is accomplished by the condensation of guanidine with a β-ketoester, such as diethyl isopropylmalonate. This reaction is typically carried out in the presence of a base like sodium ethoxide in an alcoholic solvent.[3]

-

Chlorination: The resulting 2-amino-6-isopropylpyrimidine-4,6-diol is then chlorinated to introduce reactive handles for subsequent derivatization. Reagents like phosphorus oxychloride (POCl₃) are commonly employed for this transformation.

-

Regioselective Alkylation (if not already present): In some synthetic routes, the isopropyl group is introduced at a later stage, for instance, via a Grignard reaction at the C6 position.[3]

Experimental Protocol: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine [3]

-

Step 1: Synthesis of 2-Amino-6-isopropylpyrimidine-4,6-diol

-

To a stirred solution of sodium ethoxide (2.20 mol) in ethanol (1 L) in a suitable reactor, add guanidine hydrochloride (1.05 mol) in portions at room temperature.

-

Heat the mixture to 50°C and add diethyl isopropylmalonate (1.05 mol) dropwise over 1-2 hours.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

-

Step 2: Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine

-

To a stirred suspension of 2-amino-6-isopropylpyrimidine-4,6-diol in a suitable solvent, add phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After completion, the reaction mixture is carefully quenched with ice water.

-

The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel provides the pure 4-chloro-6-isopropylpyrimidin-2-amine.

-

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups.[2][4] This reaction typically proceeds through a two-step addition-elimination mechanism.[5][6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution [7]

-

To a solution of 4-chloro-6-isopropylpyrimidin-2-amine (1.0 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.0-1.2 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-4.0 mmol).

-

Heat the reaction mixture to a temperature ranging from 80°C to 140°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-6-isopropylpyrimidin-2-amine derivative.

Mechanism of Action and Biological Targets: Focus on Kinase Inhibition

Derivatives of this compound have predominantly demonstrated their therapeutic potential as inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the Cell Cycle: Cyclin-Dependent Kinases (CDKs)

A primary target class for 2-aminopyrimidine-based inhibitors is the family of Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8] The 2-amino group of the pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP.

The CDK/Cyclin/Rb pathway is a critical regulator of the G1/S phase transition in the cell cycle.[9] Mitogenic signals lead to the activation of CDK4/6 in complex with Cyclin D. This complex then phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.[9] Inhibitors based on the this compound scaffold can block this phosphorylation event, leading to cell cycle arrest.

Binding Mode in the Kinase Active Site

Molecular docking studies of 2-aminopyrimidine derivatives reveal a conserved binding mode within the ATP-binding pocket of various kinases.[10][11] The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of a hinge region residue (e.g., Met793 in EGFR), while one of the pyrimidine ring nitrogens acts as a hydrogen bond acceptor from a backbone NH of the same residue.[3] The substituent at the 4-position, in this case, the isopropyl group, extends into a hydrophobic pocket, contributing to the binding affinity and potentially influencing selectivity.[2] Modifications at the 6-position, introduced via SNAr, can explore other regions of the active site, allowing for the fine-tuning of potency and selectivity against different kinases.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a highly validated and versatile starting point for the design of novel kinase inhibitors. Its favorable synthetic accessibility, coupled with the well-understood principles governing its interaction with the kinase hinge region, makes it an attractive platform for drug discovery campaigns. Future efforts in this area will likely focus on the development of derivatives with enhanced selectivity for specific kinase targets, thereby minimizing off-target effects and improving the therapeutic window. The exploration of novel substituents at the 6-position, guided by structure-based drug design and computational modeling, will continue to be a fruitful avenue for the discovery of next-generation therapeutics targeting a wide range of human diseases.

References

- Li, Y., et al. (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 25(24), 6003. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. [Link]

- Anderson, D. R., et al. (2006). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters, 16(24), 6293-6297. [Link]

- Cea, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7783-7795. [Link]

- Vieth, M., et al. (2004). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 47(9), 224-232. [Link]

- Creative Diagnostics. (n.d.).

- Finn, R. S., et al. (2016). The cyclin D-cyclin-dependent kinase 4/6-retinoblastoma pathway in breast cancer: biologic rationale and clinical implications. Breast Cancer Research, 18(1), 1-10. [Link]

- Hossain, M. A., et al. (2021). Molecular Docking and Pharmacological Property Analysis of Phytochemicals from Clitoria ternatea as Potent Inhibitors of Cell Cycle Checkpoint Proteins in the Cyclin/CDK Pathway in Cancer Cells. Plants, 10(11), 2393. [Link]

- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7854. [Link]

- ResearchGate. (n.d.).

- Chad's Prep. (2018, September 20). 18.5 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

- The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

- Zhang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology, 150(6), 302. [Link]

- Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(10), 3048-3066. [Link]

- Li, B., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1159. [Link]

- Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]

- Sharma, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 10. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Isopropylpyrimidin-2-amine in Organic Solvents

Introduction: The Imperative of Solubility Profiling

In the realm of pharmaceutical and chemical research, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for successful development.[2] Solubility impacts every stage of the pipeline, from the choice of reaction media in synthesis to the method of purification and, ultimately, the bioavailability of a potential drug candidate. 4-Isopropylpyrimidin-2-amine, as a representative of the substituted aminopyrimidine class, possesses structural features that suggest a complex and interesting solubility profile.

This guide serves as a self-validating system for the chemist. It moves beyond simple data reporting and instead explains the causality behind the predictions and experimental designs. By grounding our approach in first principles and providing detailed, reproducible protocols, we aim to empower researchers to generate high-quality, reliable solubility data.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" is the foundation of solubility prediction.[3] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of this compound, we must first dissect its molecular structure.

Molecular Structure Analysis

This compound is an amphiphilic molecule, meaning it contains both polar (hydrophilic) and nonpolar (lipophilic) regions.

-

Polar Head Group: The 2-aminopyrimidine moiety is inherently polar. It features two nitrogen atoms within the aromatic ring and an exocyclic amino group. The amino group (-NH₂) can act as a hydrogen bond donor, while the ring nitrogens can act as hydrogen bond acceptors. This region will dominate interactions with polar solvents. The parent compound, 2-aminopyrimidine, is soluble in water and polar organic solvents like ethanol and methanol.[4][5][6]

-

Nonpolar Tail: The isopropyl group (-CH(CH₃)₂) at the 4-position is a nonpolar, aliphatic substituent. This group is sterically bulky and lipophilic. It will primarily interact with nonpolar solvents through van der Waals forces. The parent hydrocarbon, isopropylbenzene (cumene), is insoluble in water but soluble in alcohol, ether, and other organic solvents.[7][8]

The interplay between the polar aminopyrimidine ring and the nonpolar isopropyl group will determine the compound's solubility in a given solvent.

Predicted Physicochemical Drivers of Solubility

Based on the structural analysis, we can infer the following behaviors:

-

Hydrogen Bonding: The ability to form hydrogen bonds will lead to favorable interactions with polar protic solvents such as alcohols (methanol, ethanol).

-

Dipole-Dipole Interactions: The inherent polarity of the pyrimidine ring will promote solubility in polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces: The isopropyl group will facilitate solubility in nonpolar solvents like toluene and hexane. However, the strong solute-solute interactions from the polar amine head (e.g., hydrogen bonding between molecules in the solid state) must be overcome, which may limit solubility in purely nonpolar media.

Predictive Solubility Profile

Based on the theoretical framework, we can generate a hypothesis for the solubility of this compound across a spectrum of common organic solvents. This serves as a starting point for experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | Strong hydrogen bonding interactions with the aminopyrimidine group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Polar Aprotic (Ketone) | Acetone | Moderate to High | Good dipole-dipole interactions, but less polar than DMSO/DMF. |

| Halogenated | Dichloromethane (DCM) | Moderate to High | Capable of dissolving both polar and nonpolar moieties. |

| Aromatic | Toluene | Moderate | The isopropyl group enhances solubility, but the polar head limits miscibility. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity allows for interaction with both ends of the molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces, insufficient to break the strong solute-solute interactions of the polar head group. |

Experimental Determination of Solubility

The following protocols provide a systematic approach to first screen for and then precisely quantify the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial "scouting" experiment quickly classifies the compound's solubility in a range of solvents, guiding the selection of solvents for quantitative analysis.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a series of labeled 1-dram vials.

-

Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background for any undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible after adding 1 mL (>10 mg/mL).

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: No visible change in the amount of solid.

-

Workflow for Qualitative Solubility Screening:

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is the industry-standard method for determining the precise solubility of a compound at a specific temperature, conforming to principles outlined in OECD Guideline 105.[9][10]

Methodology:

-

System Preparation: Add an excess amount of this compound (e.g., 2-5 times the estimated solubility from Protocol 1) to a flask containing a known volume of the desired solvent.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can determine the minimum time required by taking samples at various time points (e.g., 24, 48, 72 hours) and ensuring the concentration has plateaued.[9]

-

Phase Separation: Allow the flask to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (compatible with the solvent) to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method (see Protocol 3).

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method.

Workflow for Quantitative Shake-Flask Method:

Sources

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Aminopyrimidine | 109-12-6 | TCI AMERICA [tcichemicals.com]

- 7. Cumene - Wikipedia [en.wikipedia.org]

- 8. Cumene | 98-82-8 [chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

A Predictive Spectroscopic and Structural Elucidation Guide to 4-Isopropylpyrimidin-2-amine

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug discovery and materials science, pyrimidine derivatives are of paramount importance, serving as foundational scaffolds for a multitude of biologically active agents.[1] 4-Isopropylpyrimidin-2-amine, with its distinct substitution pattern, represents a molecule of significant interest. Its comprehensive characterization is a prerequisite for any meaningful investigation into its properties and potential applications.

This technical guide addresses the structural elucidation of this compound through a multi-technique spectroscopic approach. As complete, experimentally verified public data for this specific molecule is not available, this document provides a robust, predictive analysis based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind the expected spectral features. This serves as both a predictive reference for researchers synthesizing this compound and a practical guide to the methodologies required for its empirical verification.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is fundamental to interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the pyrimidine ring will significantly influence the chemical shifts of adjacent protons.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | Doublet (d) | 1H | H6 | Located adjacent to a ring nitrogen (N1), leading to significant deshielding. Coupled to H5. |

| ~6.6 - 6.8 | Doublet (d) | 1H | H5 | Coupled to H6. Less deshielded than H6 as it is further from N1 and N3. |

| ~5.0 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[3] |

| ~3.0 - 3.3 | Septet (sept) | 1H | H7 (CH) | Methine proton of the isopropyl group, split by the six equivalent methyl protons.[4] |

| ~1.2 - 1.4 | Doublet (d) | 6H | H8/H9 (CH₃) | The two methyl groups of the isopropyl substituent are equivalent and are split by the single methine proton.[5] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six unique carbon environments. Carbons within the heteroaromatic ring, particularly those bonded to nitrogen, will appear significantly downfield.[6][7]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 172 | C4 | Attached to the isopropyl group and flanked by a nitrogen (N3) and a carbon (C5); expected to be highly deshielded. |

| ~162 - 164 | C2 | Bonded to two nitrogen atoms (N1 and the exocyclic amino N), causing a strong downfield shift. Data from 2-aminopyrimidine supports this region.[8] |

| ~157 - 159 | C6 | Aromatic carbon adjacent to a nitrogen (N1). |

| ~110 - 112 | C5 | Aromatic CH carbon, expected to be the most upfield of the ring carbons. |

| ~35 - 38 | C7 (CH) | Aliphatic methine carbon of the isopropyl group. |

| ~22 - 24 | C8/C9 (CH₃) | Equivalent aliphatic methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument or higher.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse sequence.

-

Set a relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of all carbon nuclei, particularly quaternary carbons.[10]

-

Infrared (IR) Spectroscopy